2,6-Dihydroxypyridine hydrochloride
Overview
Description
2,6-Dihydroxypyridine hydrochloride: is a chemical compound with the molecular formula C5H6ClNO2. It is a derivative of 2,6-dihydroxypyridine, which is an alkaloid. This compound is known for its role as an intermediate in the degradation of nicotine by certain bacteria. It appears as a colorless crystalline solid and is soluble in water .
Mechanism of Action
Target of Action
The primary target of 2,6-Dihydroxypyridine hydrochloride is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
2,6-Dihydroxypyridine is a key intermediate in the degradation of nicotine by certain bacteria . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . This enzyme hydroxylates 2,6-dihydroxypyridine by hydroperoxy-FAD .
Pharmacokinetics
Its solubility in water (41g/l) suggests that it may have good bioavailability .
Result of Action
The result of the action of this compound is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that relate to increased vascular resistance, or increased contraction of blood vessels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is involved in its mechanism of action, is produced in Escherichia coli . Therefore, the presence and activity of this bacterium in the environment can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2,6-Dihydroxypyridine Hydrochloride is used as a reagent to synthesize uridine phosphorylase inhibitors that increase Uridine levels . It interacts with enzymes such as 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli . This enzyme catalyzes the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .
Cellular Effects
It is known that it plays a role in the degradation of nicotine by certain bacteria
Molecular Mechanism
The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which is produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran . In this process, this compound is hydroxylated by hydroperoxy-FAD . This reaction yields 2,3,6-tri-hydroxypyridine .
Metabolic Pathways
This compound is involved in the metabolic pathway of nicotine degradation . It interacts with enzymes such as 2,6-dihydroxypyridine-3-hydroxylase
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized from 2,6-dimethoxypyridine through a hydrolysis reaction. The process involves the use of hydrochloric acid and acetic acid under controlled conditions. The reaction is typically carried out in a microwave irradiator at 140°C and 0.51 MPa for 10 minutes. The reaction mixture is then neutralized, extracted, and crystallized to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by monooxygenase enzymes to form 2,3,6-trihydroxypyridine.
Hydroxylation: The compound is hydroxylated by hydroperoxy-FAD to yield 2,3,6-trihydroxypyridine.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Monooxygenase enzymes and molecular oxygen.
Hydroxylation: Hydroperoxy-FAD and NADH.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation and Hydroxylation: 2,3,6-Trihydroxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,6-Dihydroxypyridine hydrochloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and metal catalysts .
Biology: The compound is an intermediate in the microbial degradation of nicotine. It is studied for its role in the metabolic pathways of nicotine-degrading bacteria .
Medicine: Research has explored its potential as a biochemical modulator to reduce the toxicity of certain chemotherapeutic agents without impairing their antitumor activity .
Industry: It is used in the preparation of pincer phosphine ligand iridium metal catalysts, which are highly responsive in the electrocatalytic reduction of carbon dioxide to formic acid .
Comparison with Similar Compounds
- 2,3-Dihydroxypyridine
- 2,6-Dimethoxypyridine
- 2,6-Pyridinedimethanol
- 4,6-Dihydroxypyrimidine
Comparison: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific role in the microbial degradation of nicotine. Unlike its analogs, it is specifically hydroxylated by 2,6-dihydroxypyridine-3-hydroxylase, making it a crucial intermediate in this metabolic pathway. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Properties
IUPAC Name |
6-hydroxy-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWWAWKDVFVJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
626-06-2 (Parent) | |
Record name | 6-Hydroxy-2-oxopyridinium chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |
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DSSTOX Substance ID |
DTXSID40145904 | |
Record name | 6-Hydroxy-2-oxopyridinium chloride | |
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Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green hygroscopic solid; [Alfa Aesar MSDS] | |
Record name | 2,6-Dihydroxypyridine hydrochloride | |
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CAS No. |
10357-84-3 | |
Record name | 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10357-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Hydroxy-2-oxopyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxypyridine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281274 | |
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Record name | 6-Hydroxy-2-oxopyridinium chloride | |
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Record name | 6-hydroxy-2-oxopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,6-dihydroxypyridine hydrochloride in the synthesis of the novel calix[4]resorcinarene analog?
A1: The paper highlights the use of this compound as a key starting material in synthesizing a new phosphorus-containing analog of calix[4]resorcinarene []. This is significant because traditional calix[4]resorcinarenes are synthesized from resorcinol. By utilizing this compound, the researchers introduce a nitrogen atom into the macrocyclic structure. This modification could potentially lead to different complexation properties and applications compared to traditional calix[4]resorcinarenes. The presence of nitrogen allows for further functionalization and potential coordination with metal ions, broadening the potential applications of these macrocycles.
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